2-Methyl Hippuric Acid
2-Methyl Hippuric Acid
2-Methylhippuric acid, also known as N-(O-toluoyl)glycine or O-toluric acid, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methylhippuric acid has been detected in multiple biofluids, such as urine and blood.
O-methylhippuric acid is an N-acylglycine that is the ortho-methyl derivative of hippuric acid. It has a role as a metabolite.
O-methylhippuric acid is an N-acylglycine that is the ortho-methyl derivative of hippuric acid. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
42013-20-7
VCID:
VC0029402
InChI:
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
SMILES:
CC1=CC=CC=C1C(=O)NCC(=O)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
2-Methyl Hippuric Acid
CAS No.: 42013-20-7
Reference Standards
VCID: VC0029402
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
CAS No. | 42013-20-7 |
---|---|
Product Name | 2-Methyl Hippuric Acid |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 2-[(2-methylbenzoyl)amino]acetic acid |
Standard InChI | InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Standard InChIKey | YOEBAVRJHRCKRE-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NCC(=O)O |
Canonical SMILES | CC1=CC=CC=C1C(=O)NCC(=O)O |
Physical Description | Solid |
Description | 2-Methylhippuric acid, also known as N-(O-toluoyl)glycine or O-toluric acid, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methylhippuric acid has been detected in multiple biofluids, such as urine and blood. O-methylhippuric acid is an N-acylglycine that is the ortho-methyl derivative of hippuric acid. It has a role as a metabolite. |
Solubility | 29 [ug/mL] |
Synonyms | N-(2-Methylbenzoyl)glycine; NSC 163983; o-Methylhippuric Acid; o-Toluric Acid; _x000B_ |
PubChem Compound | 91637 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume